
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an acetyl group, a chloro group, and a methyl group attached to a phenyl ring, which is further esterified with 2-methylbenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4-chloro-6-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-acetyl-6-methylphenyl 2-methylbenzoate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-chloro-6-methylbenzoic acid, while substitution of the chloro group with an amine could produce 2-acetyl-4-amino-6-methylphenyl 2-methylbenzoate.
Aplicaciones Científicas De Investigación
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate involves its interaction with specific molecular targets. The acetyl group may participate in hydrogen bonding or covalent interactions with enzymes or receptors, while the chloro and methyl groups can influence the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-4-chloro-6-methylphenol: Similar structure but lacks the esterified benzoate group.
2-Methylbenzoic acid: Contains the benzoate moiety but lacks the substituted phenyl ring.
4-Chloro-2-methylphenol: Shares the chloro and methyl substitutions but lacks the acetyl and benzoate groups.
Uniqueness
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is unique due to the combination of functional groups present in its structure. This combination allows for diverse chemical reactivity and potential applications that are not possible with the individual components alone. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88952-12-9 |
|---|---|
Fórmula molecular |
C17H15ClO3 |
Peso molecular |
302.7 g/mol |
Nombre IUPAC |
(2-acetyl-4-chloro-6-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C17H15ClO3/c1-10-6-4-5-7-14(10)17(20)21-16-11(2)8-13(18)9-15(16)12(3)19/h4-9H,1-3H3 |
Clave InChI |
WINCZXXMFMUONV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2C)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


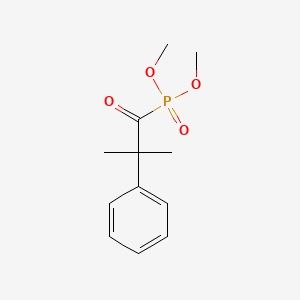
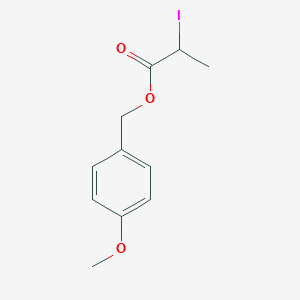

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

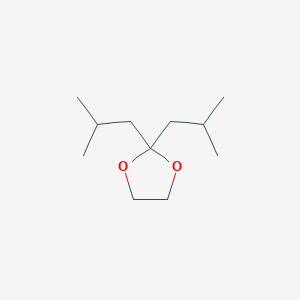


![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
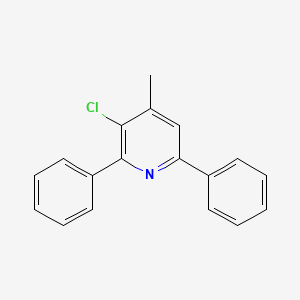
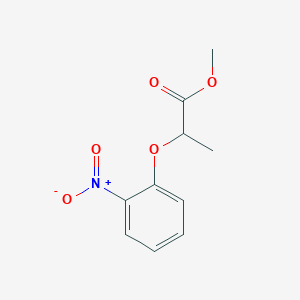

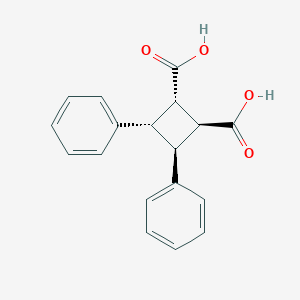
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
